molecular formula C9H12N4OS B2758397 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one CAS No. 1004643-56-4

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one

Cat. No. B2758397
CAS RN: 1004643-56-4
M. Wt: 224.28
InChI Key: IJFBPQLFBMRVHJ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one, also known as EPIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPIM is a member of the imidazolidinone family of compounds and has been found to possess unique biochemical and physiological properties that make it an interesting target for further investigation.

Mechanism of Action

The exact mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one is not fully understood, but it is believed to act on various molecular targets within cells. One proposed mechanism of action is that 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one may inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the inhibition of cancer cell growth. Additionally, 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and cognitive-enhancing properties, 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has also been shown to have anti-inflammatory and antioxidant effects. Studies have demonstrated that 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one can reduce inflammation in animal models of inflammatory diseases, and can also protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. Additionally, its unique biochemical and physiological properties make it an interesting target for investigation in various areas of scientific research.
However, there are also some limitations associated with the use of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, further studies are needed to determine its safety and toxicity profile, which is important for its potential use as a therapeutic agent.

Future Directions

There are a number of future directions for research on 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one. One area of interest is in the development of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one-based anti-cancer therapies. Further studies are needed to determine the optimal dosing and administration of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one for maximum anti-cancer efficacy, as well as to investigate its potential for use in combination with other anti-cancer agents.
Another area of interest is in the development of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one-based cognitive-enhancing therapies. Further studies are needed to determine the optimal dosing and administration of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one for maximum cognitive-enhancing effects, as well as to investigate its potential for use in the treatment of cognitive disorders such as Alzheimer's disease.
In addition, further studies are needed to investigate the safety and toxicity profile of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one, as well as to elucidate its mechanism of action. This will be important for the development of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one-based therapeutic agents and for the further understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one can be achieved through a multi-step process involving the reaction of 1-ethyl-4-formyl-1H-pyrazole with thiourea and formaldehyde. The resulting product is then treated with acetic anhydride to yield the final 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one compound. This method has been optimized to produce high yields of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one with high purity, making it suitable for use in scientific research.

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has been found to have potential applications in various areas of scientific research. One such area is in the field of cancer research, where 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has been shown to have anti-cancer properties. Studies have demonstrated that 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation as a potential anti-cancer agent.
3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has also been found to have potential applications in the field of neuroscience. Studies have shown that 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one can enhance memory and cognitive function in animal models, suggesting that it may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

3-[(1-ethylpyrazol-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-2-12-5-7(3-11-12)6-13-8(14)4-10-9(13)15/h3,5H,2,4,6H2,1H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFBPQLFBMRVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C(=O)CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one

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